Imidazole hydrochloride

Catalog No.
S570677
CAS No.
1467-16-9
M.F
C3H5ClN2
M. Wt
104.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole hydrochloride

CAS Number

1467-16-9

Product Name

Imidazole hydrochloride

IUPAC Name

1H-imidazole;hydrochloride

Molecular Formula

C3H5ClN2

Molecular Weight

104.54 g/mol

InChI

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H

InChI Key

JDIIGWSSTNUWGK-UHFFFAOYSA-N

SMILES

C1=CN=CN1.Cl

Synonyms

Al-imidazole, Cu-imidazole, imidazole, imidazole acetate, imidazole citrate, imidazole conjugate monoacid, imidazole monohydrochloride, imidazole monophosphonate, imidazole sodium, imidazolium chloride

Canonical SMILES

C1=CN=C[NH2+]1.[Cl-]

Molecular Structure Analysis

The key feature of imidazole hydrochloride's structure is the imidazole ring. This ring contains two nitrogen atoms and two carbon atoms, arranged in a five-membered cycle with alternating single and double bonds. The ring structure gives imidazole aromatic properties, making it stable and electron-rich []. The structure also includes a proton (H+) attached to a nitrogen atom in the ring, and a chloride ion (Cl-) to balance the positive charge, forming the hydrochloride salt [].


Chemical Reactions Analysis

Imidazole hydrochloride is involved in various chemical reactions due to its unique structure and properties. Here are some relevant examples:

  • Synthesis

    Imidazole hydrochloride can be synthesized from various starting materials, but a common method involves the reaction of glyoxal and ammonia under specific conditions [].

  • Buffering

    Imidazole and its hydrochloride salt function as effective buffer systems in biological research. The imidazole ring can accept or donate a proton, allowing it to maintain a constant pH within a specific range []. This property is crucial for maintaining optimal conditions in enzymatic reactions and other biological experiments.

  • Ligand in Coordination Chemistry

    Imidazole can act as a ligand, forming coordination complexes with metal ions. The nitrogen atoms in the ring can donate electron pairs to the metal center, creating stable complexes with various applications in catalysis and material science [].


Physical And Chemical Properties Analysis

  • Melting point: 272-276 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Highly soluble in water (800 g/L at 25 °C) []
  • Stability: Stable under normal storage conditions []

Protein Purification and Characterization

  • Isolation and purification of His-tagged proteins: Imidazole hydrochloride plays a crucial role in affinity chromatography, a technique used to purify proteins with specific tags attached. When used in conjunction with nickel-charged columns, imidazole hydrochloride elutes His-tagged proteins from the column by competing with the nickel ions for binding to the histidine residues on the protein []. This specific interaction allows for efficient and selective protein purification [].
  • Studying protein structure and function: Imidazole hydrochloride's ability to bind to specific amino acids, particularly histidine, makes it useful in studying protein structure and function. By altering the pH of the surrounding environment with imidazole hydrochloride, researchers can manipulate the protonation state of histidine residues, impacting protein folding and activity []. This allows for the investigation of the role of histidine in protein function and helps researchers understand how changes in protein structure can affect its function.

Buffering and pH Control

  • Maintaining physiological pH in biological experiments: Imidazole hydrochloride acts as a weak buffer, meaning it can resist changes in pH within a specific range. This property makes it valuable for maintaining physiological pH conditions in cell culture experiments and enzyme assays, ensuring optimal activity of biological molecules [].

Other Applications

  • Organic synthesis: Imidazole hydrochloride serves as a catalyst in various organic synthesis reactions, facilitating the formation of carbon-carbon bonds and the synthesis of complex organic molecules [].
  • Antimicrobial research: Imidazole derivatives have been explored for their potential antimicrobial properties, and imidazole hydrochloride may be used as a starting material for the synthesis of these compounds [].

UNII

52C2DIA291

Related CAS

288-32-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Imidazole hydrochloride

Dates

Modify: 2023-08-15

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